An In-depth Technical Guide to 2-(2-Fluoro-6-nitrophenyl)acetic acid (CAS 136916-19-3)
An In-depth Technical Guide to 2-(2-Fluoro-6-nitrophenyl)acetic acid (CAS 136916-19-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available experimental data exists for 2-(2-Fluoro-6-nitrophenyl)acetic acid. This guide provides foundational information, a proposed synthesis protocol based on analogous chemical reactions, and predicted physicochemical properties to serve as a resource for researchers. All predicted data should be verified through empirical testing.
Core Compound Information
2-(2-Fluoro-6-nitrophenyl)acetic acid is a substituted aromatic carboxylic acid. Its structure, featuring a fluorine atom and a nitro group ortho to the acetic acid moiety, makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the phenyl ring and the acidity of the carboxylic acid.
| Identifier | Value |
| CAS Number | 136916-19-3 |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| IUPAC Name | 2-(2-Fluoro-6-nitrophenyl)acetic acid |
Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Appearance | Pale yellow to off-white solid | Based on related nitrophenylacetic acids |
| Melting Point | Data not available | Likely a crystalline solid with a defined melting point |
| Boiling Point | Data not available | Expected to be high due to polarity and molecular weight |
| pKa | < 4 | The presence of two ortho electron-withdrawing groups (F, NO₂) is expected to significantly increase the acidity of the carboxylic acid compared to phenylacetic acid. |
| LogP | ~1.5 - 2.0 | Estimated based on similar structures. The fluoro and nitro groups will influence lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Typical for aromatic carboxylic acids. |
Proposed Synthesis and Experimental Protocol
There is no specific, published experimental protocol for the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies, particularly the nitration of a corresponding fluorophenylacetic acid derivative.
Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid.
Detailed Experimental Protocol
This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)acetate
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Reaction Setup: To a solution of 2-fluorophenylacetic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of starting material) at room temperature.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified further by vacuum distillation if necessary.
Step 2: Synthesis of Ethyl 2-(2-fluoro-6-nitrophenyl)acetate
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Reaction Setup: In a flask maintained at 0°C (ice bath), slowly add concentrated sulfuric acid to the ethyl 2-(2-fluorophenyl)acetate (1.0 eq).
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Nitration: While maintaining the temperature at 0°C, add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise with vigorous stirring. The addition rate should be controlled to keep the internal temperature below 5-10°C.
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Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours, monitoring the reaction by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid
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Hydrolysis: Dissolve the purified ethyl 2-(2-fluoro-6-nitrophenyl)acetate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M). Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.
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Acidification: Once the hydrolysis is complete, cool the mixture in an ice bath and acidify to a pH of ~1-2 with concentrated hydrochloric acid. A precipitate should form.
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Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Applications in Drug Discovery
Substituted phenylacetic acids are important scaffolds in medicinal chemistry. While the specific biological activity of 2-(2-Fluoro-6-nitrophenyl)acetic acid is not documented, its structural features suggest its potential as an intermediate in the synthesis of more complex, biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized, and the fluorine atom can enhance metabolic stability and binding affinity.
Generalized Drug Discovery Workflow
Caption: Role as a building block in a hypothetical drug discovery workflow.
Safety Information
As with any chemical, 2-(2-Fluoro-6-nitrophenyl)acetic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the GHS classifications of structurally similar compounds, it may be a skin and eye irritant. All waste should be disposed of in accordance with local regulations.

